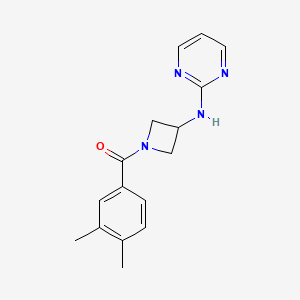

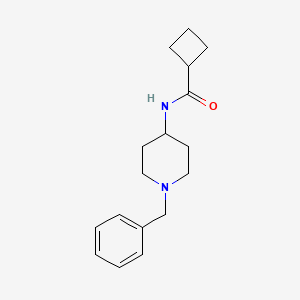

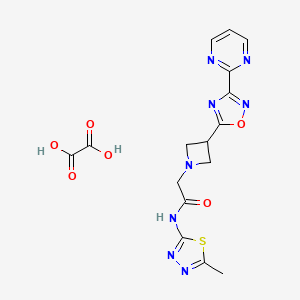

2-(2-氯苯基)-1-(4-((1-甲基-1H-嘧唑-4-基磺酰)-1,4-二氮杂环己烷-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the preparation of key intermediates such as β-diketohydrazones and their reaction with substituted arylhydrazines in acid media. These steps are crucial for the formation of the central pyrazole ring and for introducing various functional groups to the molecule (Bustos et al., 2015). Additionally, the synthesis of diazepane systems can be achieved via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting a method to incorporate the diazepan ring into the molecule (Banfi et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds reveals nonplanar configurations, where the planes of the lateral phenyl rings form dihedral angles with the central pyrazole ring. The crystal structures are characterized by weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions, as well as unusual trifurcated C-Cl...Cl-C contacts, which contribute to the stability of the molecule (Bustos et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reactants to form new derivatives. For example, the base-mediated reaction of α-diazo-β-ketosulfone with nitroalkenes can yield sulfonylpyrazoles as single regioisomers in excellent yield, demonstrating the molecule's capability to undergo regioselective transformations (Kumar & Namboothiri, 2011).

科学研究应用

Chromones and Derivatives as Radical Scavengers

Chromones and their derivatives, including the compound 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, have been extensively studied for their antioxidant properties. These compounds are known to neutralize active oxygen and disrupt free radical processes, thereby potentially delaying or inhibiting cell impairment that leads to various diseases. Key structural features such as the double bond, a carbonyl group, and specific hydroxyl groups in the chromone nucleus are crucial for their radical scavenging activity. This property makes them a subject of interest in the prevention and treatment of conditions related to oxidative stress, including inflammation, diabetes, and cancer (Yadav et al., 2014).

Cytochrome P450 Inhibitors in Drug Metabolism

The compound falls under the category of small molecules that are metabolized by cytochrome P450 enzymes in the liver. Understanding the interaction of compounds like 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone with these enzymes is crucial for predicting drug-drug interactions. The selectivity of chemical inhibitors towards specific CYP isoforms plays a critical role in deciphering the involvement of these isoforms in drug metabolism. Accurate assessment of this interaction is vital for drug development and safety evaluations (Khojasteh et al., 2011).

Environmental Impact of Chlorinated Compounds

While not directly about the specific compound in question, studies on similar chlorinated compounds like DDT and its derivatives provide insights into the environmental fate and potential impact of chlorinated organic compounds. These studies shed light on bioaccumulation, persistence, and toxicity issues related to chlorinated compounds in the environment, which could be relevant for assessing the environmental aspect of 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone (Burgos-Aceves et al., 2021).

Synthesis and Application of Chromones and Derivatives

Coumarin derivatives, which share structural similarities with chromones, have been the subject of extensive patent activity, revealing their potential in therapeutic applications, particularly as anticancer and anti-inflammatory agents. The synthesis and biological evaluations of these compounds, including their structural characteristics and physicochemical properties, highlight the versatility and potential of compounds like 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone in various pharmaceutical applications (Detsi et al., 2017).

属性

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O3S/c1-20-13-15(12-19-20)26(24,25)22-8-4-7-21(9-10-22)17(23)11-14-5-2-3-6-16(14)18/h2-3,5-6,12-13H,4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNIBEMBNNGAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

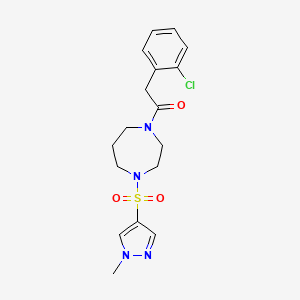

![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)

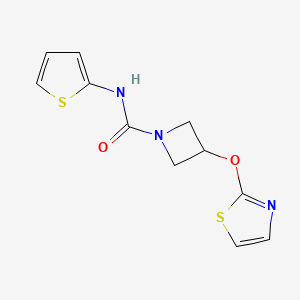

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

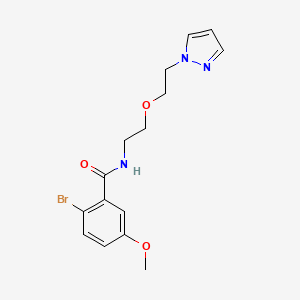

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)